7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a triazolo-pyrimidine core. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in chloroform.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its antimicrobial and anticancer properties.
1,2,4-Triazolo[4,3-b]pyridazine: Exhibits various pharmacological activities.
Uniqueness
7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12N4O |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
7-methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C9H12N4O/c1-5-8-12-11-7(3)13(8)6(2)10-9(5)14-4/h1-4H3 |
InChI Key |
GZQFMSJYTSZPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N2C1=NN=C2C)C)OC |
Origin of Product |
United States |
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